3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
Terbacil is a selective herbicide widely used to control broadleaf weeds and grasses in various crops, including apples, mint, sugarcane, and alfalfa . It is a synthetic organic compound belonging to the class of uracil herbicides. Terbacil is known for its effectiveness in inhibiting photosynthesis in target plants, making it a valuable tool in agricultural weed management .
Preparation Methods
The synthesis of terbacil typically involves the alkylation of 6-methyluracil. The process begins with the reaction of 6-methyluracil with tert-butyl chloride in the presence of a base, such as sodium hydroxide, to form 3-tert-butyl-6-methyluracil . This intermediate is then chlorinated to produce terbacil. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale manufacturing .
Chemical Reactions Analysis
Terbacil undergoes various chemical reactions, including:
Oxidation: Terbacil can be oxidized to form hydroxylated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Hydrolysis: In the presence of water, terbacil can hydrolyze to form 3-tert-butyl-6-methyluracil and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nucleophiles such as ammonia, and water for hydrolysis. The major products formed from these reactions are hydroxylated terbacil, substituted uracil derivatives, and 3-tert-butyl-6-methyluracil .
Scientific Research Applications
Terbacil has a wide range of scientific research applications:
Agriculture: It is primarily used as a herbicide to control weeds in crops like apples, mint, and sugarcane.
Environmental Science: Studies have evaluated its impact on soil and water quality, given its potential to leach into groundwater.
Plant Physiology: Research has explored its effects on photosynthesis and plant metabolism.
Weed Management: Terbacil-based treatments have been studied for their efficacy in managing specific weed species, such as hair fescue in lowbush blueberry fields.
Mechanism of Action
Terbacil exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and preventing the synthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH). This disruption leads to a cessation of photosynthetic activity, ultimately causing the death of the plant .
Comparison with Similar Compounds
Terbacil is structurally similar to other uracil herbicides, such as bromacil and lentacil . it is unique in its specific application and effectiveness in certain crops. Unlike bromacil, which is used for non-crop areas, terbacil is primarily used in food and feed crops . Additionally, terbacil’s selective action and lower toxicity profile make it a preferred choice in many agricultural settings .
Similar Compounds
Bromacil: Used for non-crop areas and has a broader spectrum of activity.
Lentacil: Another uracil herbicide with similar properties but different application areas.
Terbacil’s unique combination of selectivity, effectiveness, and safety profile distinguishes it from these similar compounds.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3 |
InChI Key |
FNEQOVOLKIIMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C |
Origin of Product |
United States |
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